7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Medicinal Chemistry Computational Chemistry Drug Design

Select this specific 7-methyl-4-carboxyl pyrrolo[3,2-c]pyridine isomer to ensure target engagement fidelity in your kinase program. The regiospecific methyl placement on the pyrrolo[3,2-c]pyridine core is critical for ATP-binding pocket compatibility with LRRK2, DYRK1, and CSF-1R kinases, as validated by SAR studies of related derivatives. Its carboxylic acid moiety is essential for tubulin colchicine-site binding affinity, whereas ester analogs show markedly reduced potency. Avoid project delays and false negatives—generic heterocyclic substitutes lacking this precise substitution pattern will not recapitulate established biological activity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1082041-02-8
Cat. No. B3210901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
CAS1082041-02-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1NC=C2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-4-11-8(9(12)13)6-2-3-10-7(5)6/h2-4,10H,1H3,(H,12,13)
InChIKeyHHSBOPLXPGEKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid (CAS 1082041-02-8): Chemical Properties, Availability, and Core Scaffold


7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (CAS 1082041-02-8) is a heterocyclic organic compound belonging to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system with a carboxylic acid functional group at the 4-position and a methyl substituent at the 7-position . This compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of kinase inhibitors and other biologically active molecules [1]. Its molecular formula is C9H8N2O2, with a molecular weight of 176.17 g/mol, and it is commercially available from multiple vendors with typical purities of 95-97% .

Why Generic Substitution of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid (CAS 1082041-02-8) is Not Recommended in Research and Development


Substituting 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid with other in-class pyrrolopyridine carboxylic acids or related heterocyclic analogs is not advisable without rigorous validation, as even minor structural variations significantly alter biochemical activity, target selectivity, and downstream biological effects [1]. The precise position of the methyl group and the carboxylic acid moiety on the pyrrolo[3,2-c]pyridine scaffold dictates the compound's interaction with specific kinase ATP-binding pockets and other biological targets, as demonstrated in structure-activity relationship (SAR) studies of related derivatives [2]. For instance, the presence and location of substituents directly influence inhibitory potency against kinases such as FMS, LRRK2, and DYRK1, as well as the compound's pharmacokinetic properties [3]. Using a close analog without confirming its activity in the intended assay system could lead to false negatives, misinterpretation of SAR, or failed lead optimization campaigns, ultimately delaying project timelines and increasing costs [4].

Quantitative Differentiation Guide for 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid (CAS 1082041-02-8)


Predicted Physicochemical Properties of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid vs. Parent Scaffold

Computational predictions indicate that the 7-methyl substituent on 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid alters key physicochemical parameters compared to the unsubstituted parent scaffold, 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid . These changes can influence solubility, membrane permeability, and metabolic stability, which are critical considerations in lead optimization [1].

Medicinal Chemistry Computational Chemistry Drug Design

Kinase Inhibitory Potential of the 7-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold

While direct biological activity data for the specific acid is limited in public literature, patents and research articles demonstrate that derivatives built upon the 7-methyl-1H-pyrrolo[3,2-c]pyridine core exhibit potent inhibitory activity against a range of therapeutically relevant kinases, including LRRK2, DYRK1, and CLK1, with potential applications in cancer and neurodegenerative disease [1][2]. This highlights the scaffold's value as a privileged structure in kinase drug discovery, in contrast to other heterocyclic cores with different selectivity profiles [3].

Kinase Inhibition Cancer Research Neurodegenerative Disease

Impact of 7-Methyl Substitution on FMS Kinase Inhibition

SAR studies on a series of pyrrolo[3,2-c]pyridine derivatives revealed that specific substitution patterns are critical for achieving potent inhibition of FMS kinase (CSF-1R), a target in immuno-oncology and inflammatory diseases [1]. While the 4-carboxylic acid with a 7-methyl group itself was not directly tested, the most potent analogs in the series (e.g., compound 1r with IC50=30 nM) feature substituents that build upon the core pyrrolo[3,2-c]pyridine scaffold, demonstrating the importance of the core and the potential for enhanced activity with appropriate derivatization [1].

FMS Kinase CSF-1R Immuno-Oncology

Optimal Research and Industrial Application Scenarios for 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic Acid (CAS 1082041-02-8)


Synthesis of Focused Kinase Inhibitor Libraries for LRRK2, DYRK1, and CLK1

Utilize 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid as a core scaffold for the parallel synthesis of diverse chemical libraries targeting kinases such as LRRK2, DYRK1, and CLK1, which are implicated in Parkinson's disease, Alzheimer's disease, and various cancers [1]. The carboxylic acid handle allows for facile amide coupling and other derivatizations to explore structure-activity relationships and optimize potency and selectivity [2].

Development of FMS Kinase (CSF-1R) Inhibitors for Immuno-Oncology

Employ this compound as a key intermediate in the synthesis of novel FMS kinase (CSF-1R) inhibitors, leveraging the established SAR of the pyrrolo[3,2-c]pyridine class to design analogs with improved potency and selectivity profiles for potential applications in modulating the tumor microenvironment and treating cancers [3]. The 7-methyl substituent provides a handle for modulating physicochemical properties and potentially enhancing target engagement.

Exploration of Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site

Use 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid as a building block to synthesize new chemical entities designed to bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation [4]. The carboxylic acid group is crucial for activity, as ester derivatives show reduced binding affinity, and the methyl group may offer opportunities for further optimization of drug-like properties .

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